4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one
Description
The compound 4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one is a heterocyclic molecule featuring:
- A pyrrolidin-2-one core (a five-membered lactam ring).
- A 3-isopropyl-1,2,4-oxadiazole substituent at the 4-position of the pyrrolidinone ring.
- A thiophen-2-ylmethyl group at the 1-position.
The isopropyl group on the oxadiazole enhances lipophilicity, while the thiophene contributes to π-π stacking capabilities .
Properties
IUPAC Name |
4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)13-15-14(19-16-13)10-6-12(18)17(7-10)8-11-4-3-5-20-11/h3-5,9-10H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXDNVVYACSVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features an oxadiazole ring and a pyrrolidinone moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Zhang et al. (2023) synthesized several oxadiazole derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays. One derivative demonstrated an IC50 value of 1.18 µM against HEPG2 liver cancer cells, outperforming standard controls like staurosporine .
- Arafa et al. (2023) reported that specific 1,3,4-oxadiazoles exhibited potent cytotoxicity against MCF7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values significantly lower than established chemotherapeutics .
The mechanisms through which oxadiazole derivatives exert their anticancer effects include:
- Induction of Apoptosis : Many compounds trigger programmed cell death pathways in cancer cells.
- Inhibition of Key Enzymes : Some derivatives inhibit enzymes like EGFR and Src kinases, which are crucial for cancer cell proliferation and survival .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidinone Derivatives with Oxadiazole Substituents
Compound BJ51589 (1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one)
- Substitutes the thiophen-2-ylmethyl group with a 4-fluorophenyl ring, altering electronic and steric properties.
- Molecular Formula : C₁₇H₁₃FN₄O₂ (MW: 324.31 g/mol) vs. C₁₄H₁₆N₄O₂S (MW: 304.37 g/mol) for the target compound.
- Implications : The pyridine moiety may improve water solubility, while the fluorophenyl group increases metabolic stability compared to the thiophene-methyl substituent .
Oxadiazole-Thiophene Hybrids
1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine
- Key Differences :
- Replaces the pyrrolidin-2-one core with a pyrrolidin-3-amine , introducing a basic amine group.
- Lacks the 3-isopropyl substituent on the oxadiazole.
- Molecular Formula : C₁₁H₁₄N₄OS (MW: 250.32 g/mol).
Isopropyl-Oxadiazole Derivatives
{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methyl Methanesulfonate
- Key Differences :
- Replaces the pyrrolidin-2-one with a piperidine ring, increasing ring size and conformational flexibility.
- Adds a methanesulfonate group, enhancing solubility but reducing passive diffusion.
- Implications : The piperidine ring may improve binding to hydrophobic pockets in proteins, while the sulfonate group introduces a charged moiety unsuitable for blood-brain barrier penetration .
Thiophene-Methyl Substituted Heterocycles
5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one
- Key Differences :
- Replaces the oxadiazole with a thiazole and benzimidazole , altering electronic properties.
- Incorporates a naphthalene group, increasing aromatic surface area.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Bioavailability : The thiophene-methyl group may improve blood-brain barrier penetration relative to fluorophenyl or sulfonate-containing analogs .
Synthetic Accessibility : The pyrrolidin-2-one core is synthetically versatile, enabling modifications at the 1- and 4-positions via alkylation or cycloaddition reactions, as demonstrated in related compounds .
Q & A
Q. Challenges :
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | NH₂OH·HCl, EtOH, reflux, 8h | 45–55 | |
| Coupling | Pd(PPh₃)₄, DMF, 100°C, 12h | 60–70 | |
| Purification | Silica gel (EtOAc:Hex = 3:7) | >95 purity |
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Key approaches include:
Standardized Bioassays : Replicate studies using unified protocols (e.g., MIC for antimicrobial activity, MTT assay for cytotoxicity).
Structural Confirmation : Ensure compound purity (>98% by HPLC) and validate stereochemistry via X-ray crystallography or 2D NMR .
Mechanistic Profiling : Compare target-binding affinities (e.g., enzyme inhibition IC₅₀) across studies to identify outliers .
Example : Conflicting anticancer activity (IC₅₀ = 2 μM vs. 20 μM) may stem from differences in cell lines (e.g., HeLa vs. MCF-7). Validate using a panel of cell lines and apoptosis markers (Annexin V/PI staining) .
Basic Question: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Elucidation :
- ¹H/¹³C NMR : Assign protons and carbons in the oxadiazole (δ 8.2–8.5 ppm) and thiophene (δ 6.8–7.2 ppm) moieties .
- HRMS : Confirm molecular formula (C₁₅H₁₈N₃O₂S) with <2 ppm error .
- Purity Assessment :
Q. Table 2: Key NMR Assignments
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Oxadiazole C-H | 8.3–8.5 | Singlet |
| Thiophene C-H | 6.9–7.1 | Multiplet |
| Pyrrolidinone C=O | 172.5 (¹³C) | - |
Advanced Question: What methodologies are used to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., isopropyl → tert-butyl on oxadiazole) to assess steric/electronic effects .
Computational Modeling :
- Docking Studies : Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
- QSAR : Correlate logP values with cytotoxicity to optimize lipophilicity .
In Vitro/In Vivo Correlation : Test analogs in parallel assays (e.g., enzyme inhibition → murine inflammation models) .
Example : Replacing the thiophene group with furan reduces antimicrobial activity by 50%, highlighting the role of sulfur in membrane penetration .
Basic Question: How is the stability of this compound assessed under varying pH conditions?
Methodological Answer:
Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h), monitor degradation via HPLC .
- Oxidative Stress : Expose to 3% H₂O₂, track peroxide-sensitive groups (e.g., oxadiazole) .
Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots for storage recommendations .
Key Finding : The oxadiazole ring is stable at pH 4–8 but degrades rapidly in strong base (pH >10) .
Advanced Question: How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green metrics .
Process Intensification : Use flow chemistry for oxadiazole formation to enhance heat transfer and reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
